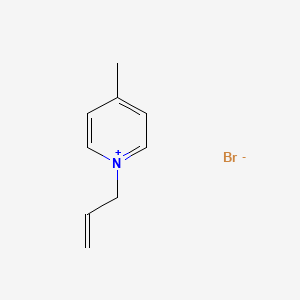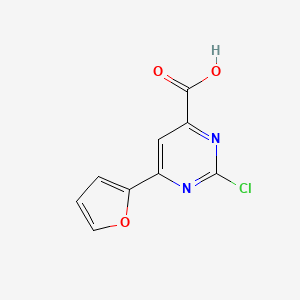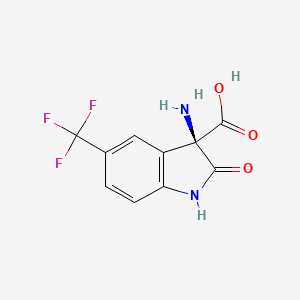
2,2-Dimethyl-1,3-dioxepan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-1,3-dioxepan-5-one is an organic compound with a unique seven-membered ring structure containing two oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,2-Dimethyl-1,3-dioxepan-5-one can be synthesized through various methods. One common approach involves the ring-opening polymerization of 1,5-dioxepan-2-one using organocatalysts such as 1-tert-butyl-4,4,4-tris(dimethylamino)-2,2-bis[tris(dimethylamino)phosphoranylidenamino]-2Λ5,4Λ5-catenadi(phosphazene) (t-BuP4), 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) under varied reaction conditions .
Industrial Production Methods: Industrial production methods for this compound often involve the use of high-performance liquid chromatography (HPLC) for purification and analysis. The compound can be prepared in large quantities using ring-opening polymerization techniques, which are scalable and efficient for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Dimethyl-1,3-dioxepan-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are typically catalyzed by organocatalysts or metal-based catalysts.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include proline, α-silyloxy aldehydes, and DMSO. The reactions are often carried out under anhydrous conditions to prevent unwanted side reactions .
Major Products Formed: The major products formed from the reactions of this compound include various polymers and copolymers, which have applications in drug delivery systems and tissue engineering .
Applications De Recherche Scientifique
2,2-Dimethyl-1,3-dioxepan-5-one has a wide range of scientific research applications. In chemistry, it is used to create thermoresponsive and degradable hydrogels, which are promising materials for drug delivery carriers and cell culture scaffolds . In biology and medicine, these hydrogels can encapsulate proteins and genes, protecting them from denaturation and enzymatic digestion .
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-1,3-dioxepan-5-one involves ring-opening polymerization, where the compound acts as a monomer that undergoes polymerization to form long-chain polymers. The molecular targets and pathways involved in this process include the activation of the monomer by organocatalysts, which facilitate the polymerization reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 2,2-Dimethyl-1,3-dioxepan-5-one include 1,5-dioxepan-2-one and 2-methylene-1,3-dioxepane . These compounds also have ring structures with oxygen atoms and are used in polymer chemistry.
Uniqueness: What sets this compound apart from similar compounds is its unique seven-membered ring structure, which provides distinct properties such as enhanced stability and reactivity. This makes it particularly suitable for creating thermoresponsive and degradable polymers .
Propriétés
Formule moléculaire |
C7H12O3 |
|---|---|
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
2,2-dimethyl-1,3-dioxepan-5-one |
InChI |
InChI=1S/C7H12O3/c1-7(2)9-4-3-6(8)5-10-7/h3-5H2,1-2H3 |
Clé InChI |
CMBZJDYCDJAHJV-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCCC(=O)CO1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[1,3]Thiazolo[5,4-b]pyridin-6-ylmethanol](/img/structure/B13901224.png)
![5-(Trifluoromethoxy)benzo[d]isoxazol-3-amine](/img/structure/B13901225.png)
![Ethanone, 1-[6-(methylthio)-3-pyridinyl]-](/img/structure/B13901243.png)
![6-[(2-azido-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13901252.png)
![1,7-Dioxaspiro[3.5]nonan-3-OL](/img/structure/B13901255.png)



